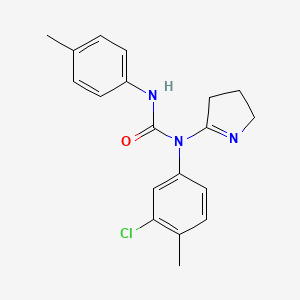
1-(3-chloro-4-methylphenyl)-1-(3,4-dihydro-2H-pyrrol-5-yl)-3-(p-tolyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound "1-(3-chloro-4-methylphenyl)-1-(3,4-dihydro-2H-pyrrol-5-yl)-3-(p-tolyl)urea" is not directly mentioned in the provided papers. However, the papers do discuss related compounds with similar structural motifs, such as aryl ureas with chloro substituents and their potential biological activities. For instance, paper describes the synthesis of 1-aryl-3-(2-chloroethyl) ureas and their evaluation as potential anticancer agents. These compounds are structurally related to the compound due to the presence of a chloro-substituted aryl group and a urea moiety.
Synthesis Analysis
The synthesis of related compounds, such as those mentioned in paper , involves the use of 4-phenylbutyric acid and alkylanilines to create 1-aryl-3-(2-chloroethyl) ureas. Although the exact synthesis of "1-(3-chloro-4-methylphenyl)-1-(3,4-dihydro-2H-pyrrol-5-yl)-3-(p-tolyl)urea" is not detailed, it can be inferred that similar synthetic strategies could be employed, possibly involving the condensation of appropriate aniline derivatives with a chloroethyl urea or a related precursor.
Molecular Structure Analysis
The molecular structure of the compound of interest would likely feature a urea linkage connecting three distinct aryl groups, one of which contains a chloro and a methyl substituent, another with a dihydropyrrole moiety, and the third with a tolyl group. The presence of these groups would influence the compound's electronic properties and potentially its conformation due to steric effects.
Chemical Reactions Analysis
While the specific chemical reactions of "1-(3-chloro-4-methylphenyl)-1-(3,4-dihydro-2H-pyrrol-5-yl)-3-(p-tolyl)urea" are not provided, paper indicates that similar aryl ureas exhibit cytotoxicity against human adenocarcinoma cells. This suggests that the compound may also undergo biological reactions leading to anticancer activity, although this would need to be confirmed through experimental studies.
Physical and Chemical Properties Analysis
Scientific Research Applications
Urea Derivatives in Plant Biology
Urea derivatives, such as the compound , have been explored for their cytokinin-like activity, which influences cell division and differentiation in plants. Research has demonstrated that certain urea derivatives can act as positive regulators, sometimes even exceeding the activity of natural adenine compounds. This property makes them valuable in in vitro plant morphogenesis studies, where they are used to enhance adventitious root formation, contributing to our understanding of plant growth and development processes (Ricci & Bertoletti, 2009).
Urea Derivatives in Polymer Chemistry
In the field of polymer chemistry, N-aryl-N′-pyridyl ureas have been synthesized and utilized as thermal latent initiators for the ring-opening polymerization of epoxides. These compounds, when derived from reactions involving different isocyanates and 4-aminopyridine, exhibit varying thermal latencies based on their substituents, impacting the polymerization process. This research has implications for the development of novel polymer materials with tailored properties for specific applications (Makiuchi et al., 2015).
Urea Derivatives in Nonlinear Optics
Research into organic nonlinear optical materials has also benefitted from urea derivatives. For instance, pyrrole-based hydrazone crystals incorporating urea functionalities have been synthesized and analyzed for their nonlinear optical properties. These studies have revealed significant macroscopic nonlinearity, making such compounds promising candidates for applications in optical devices and technologies (Kwon et al., 2008).
Urea Derivatives in Corrosion Inhibition
Urea-derived Mannich bases have been investigated for their role as corrosion inhibitors on metal surfaces, particularly in acidic environments. These compounds have shown promising results in protecting metals from corrosion, which is crucial for extending the lifespan of metal structures and components in various industrial applications (Jeeva et al., 2015).
properties
IUPAC Name |
1-(3-chloro-4-methylphenyl)-1-(3,4-dihydro-2H-pyrrol-5-yl)-3-(4-methylphenyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20ClN3O/c1-13-5-8-15(9-6-13)22-19(24)23(18-4-3-11-21-18)16-10-7-14(2)17(20)12-16/h5-10,12H,3-4,11H2,1-2H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWQXZUHUYHEOPI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)N(C2=NCCC2)C3=CC(=C(C=C3)C)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-chloro-4-methylphenyl)-1-(3,4-dihydro-2H-pyrrol-5-yl)-3-(p-tolyl)urea | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

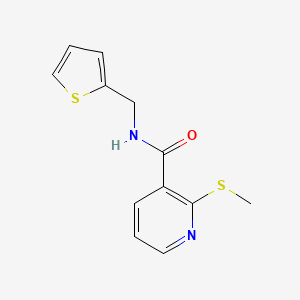

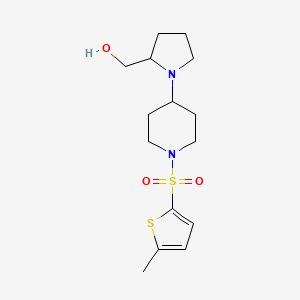
![2-(3-(1H-benzo[d]imidazol-2-yl)azetidine-1-carbonyl)-4H-chromen-4-one](/img/structure/B2502592.png)

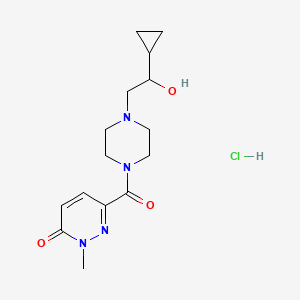

![2-(2-(5-(Benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)acetamido)benzamide](/img/structure/B2502600.png)
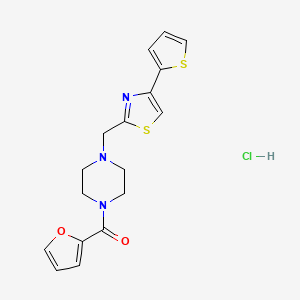
![(E)-N-(3-ethyl-4-methoxybenzo[d]thiazol-2(3H)-ylidene)-2-tosylacetamide](/img/structure/B2502603.png)
![N-(2-(5-(4-chlorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)propionamide](/img/structure/B2502605.png)

![2-(4-chlorophenoxy)-N-(1-(1-(4-fluorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)acetamide](/img/structure/B2502610.png)